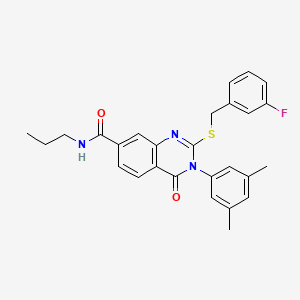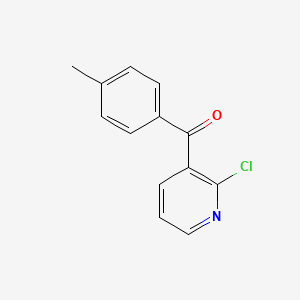
(2-Chloropyridin-3-yl)(p-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Chloropyridin-3-yl)(p-tolyl)methanone” is a chemical compound with the molecular formula C13H10ClNO . It is used extensively in scientific research due to its unique properties, making it ideal for applications in organic synthesis, pharmaceutical development, and material science advancements.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 2-chloropyridin-3-yl group and a p-tolyl group connected by a methanone (carbonyl) group . The molecular weight of this compound is 231.68 .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
The study of crystal and molecular structures is crucial for understanding the physical and chemical properties of compounds. For instance, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone was synthesized and characterized, revealing its crystallization in the monoclinic space group. This analysis aids in understanding intermolecular interactions and structural stability (Lakshminarayana et al., 2009).
Biotransformation and Chiral Intermediate Production
In biocatalysis, the compound serves as a precursor in the production of chiral intermediates. A study demonstrated the stereoselective reduction of a related compound by a newly isolated Kluyveromyces sp., producing a chiral intermediate for the anti-allergic drug Betahistine. This showcases the compound's role in facilitating efficient and environmentally friendly synthesis pathways (Ni, Zhou, & Sun, 2012).
Antimicrobial Activity
Compounds structurally related to (2-Chloropyridin-3-yl)(p-tolyl)methanone have been evaluated for their antimicrobial properties. For example, a conjugated molecule was studied for its antibacterial and antifungal effects, demonstrating the potential of these compounds in developing new antimicrobial agents (Sivakumar et al., 2021).
Synthesis of Pyridine Derivatives
The synthesis of new pyridine derivatives, including those with antimicrobial activity, highlights the compound's role in the development of novel pharmaceuticals. A study explored the synthesis and characterization of new pyridine derivatives, assessing their in vitro antimicrobial activity against various bacterial and fungal strains. This research underscores the versatility of this compound and related compounds in synthesizing biologically active molecules (Patel, Agravat, & Shaikh, 2011).
Propiedades
IUPAC Name |
(2-chloropyridin-3-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-4-6-10(7-5-9)12(16)11-3-2-8-15-13(11)14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMASJTSMNGHEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thiomorpholin-4-yl-[4-[[4-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone](/img/structure/B2680247.png)
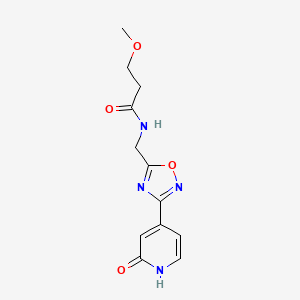
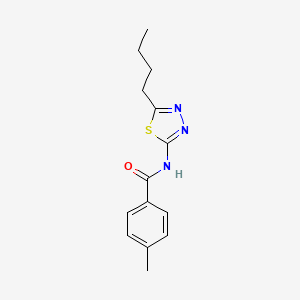
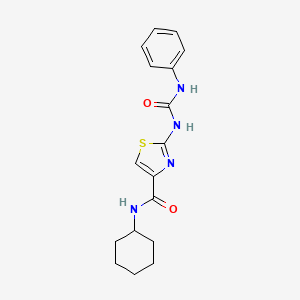
![3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2680254.png)
![N-(4-fluorophenyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2680256.png)

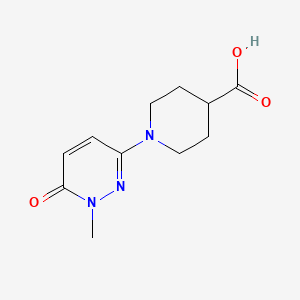
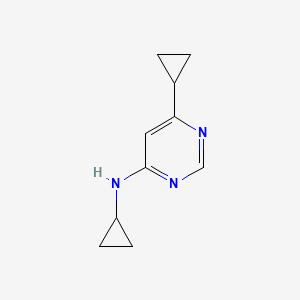
![N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2680267.png)
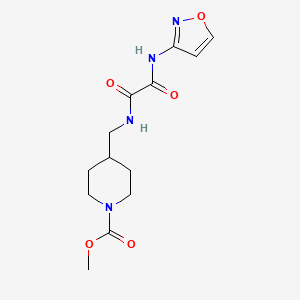
![2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2680269.png)
